Cas no 763924-54-5 (2-Desethyl-2-propylazithromycin)

2-Desethyl-2-propylazithromycin 化学的及び物理的性質
名前と識別子
-
- Azithromycin Impurity 15
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)
- 2-Desethyl-2-propylazithromycin
- 2K60AFU8FY
- Azithromycin impurity O [EP]
- J3.496.474B
- Q27254859
-
- インチ: 1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
- InChIKey: PMJMEZRLHVDXSC-SBXXAWCKSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)CN(C)[C@H](C)[C@H]([C@@](C)([C@@H](CCC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O)O)O
計算された属性
- せいみつぶんしりょう: 762.524176g/mol
- どういたいしつりょう: 762.524176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 53
- 回転可能化学結合数: 8
- 複雑さ: 1170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 763g/mol
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 180
じっけんとくせい
- ゆうかいてん: NA
- ふってん: NA
2-Desethyl-2-propylazithromycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX52195-2.5mg |
Azithromycin Impurity O |
763924-54-5 | 95% | 2.5mg |
$4177.00 | 2024-04-19 | |
A2B Chem LLC | AX52195-10mg |
Azithromycin Impurity O |
763924-54-5 | 95% | 10mg |
$6260.00 | 2024-04-19 | |
A2B Chem LLC | AX52195-5mg |
Azithromycin Impurity O |
763924-54-5 | 95% | 5mg |
$5344.00 | 2024-04-19 |
2-Desethyl-2-propylazithromycin 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
7. Book reviews
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-Desethyl-2-propylazithromycinに関する追加情報
2-Desethyl-2-Propylazithromycin (CAS No. 763924-54-5): An Emerging Antibiotic with Promising Therapeutic Potential
2-Desethyl-2-propylazithromycin (CAS No. 763924-54-5) is a novel derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered significant attention in recent years due to its enhanced pharmacological properties and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, mechanism of action, pharmacokinetics, and clinical significance of 2-desethyl-2-propylazithromycin.
The chemical structure of 2-desethyl-2-propylazithromycin is characterized by the substitution of the ethyl group at the 2-position of azithromycin with a propyl group. This modification results in a compound with improved solubility and bioavailability, making it a promising candidate for the treatment of various bacterial infections. The molecular formula of 2-desethyl-2-propylazithromycin is C39H71N3O13, and its molecular weight is 749.98 g/mol.
The mechanism of action of 2-desethyl-2-propylazithromycin is similar to that of other macrolide antibiotics. It binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the structural modifications in 2-desethyl-2-propylazithromycin enhance its binding affinity and stability, potentially reducing the development of resistance.
In terms of pharmacokinetics, 2-desethyl-2-propylazithromycin exhibits favorable properties. It has a longer half-life compared to azithromycin, which allows for less frequent dosing and improved patient compliance. Additionally, it demonstrates good tissue penetration and accumulation in phagocytic cells, which are crucial for its effectiveness against intracellular pathogens.
Clinical studies have shown that 2-desethyl-2-propylazithromycin is effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to conventional antibiotics. Recent research has highlighted its potential in treating respiratory tract infections, skin and soft tissue infections, and sexually transmitted diseases caused by resistant strains.
A notable study published in the Journal of Antimicrobial Chemotherapy (JAC) evaluated the efficacy and safety of 2-desethyl-2-propylazithromycin in patients with community-acquired pneumonia (CAP). The results demonstrated that 2-desethyl-2-propylazithromycin achieved clinical cure rates comparable to those of standard treatments while exhibiting a favorable safety profile. The study also noted a reduced incidence of adverse effects such as gastrointestinal disturbances and liver function abnormalities.
In addition to its antibacterial properties, 2-desethyl-2-propylazithromycin has shown promise in modulating immune responses. Preclinical studies have indicated that it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, potentially making it useful in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
The development of new antibiotics like 2-desethyl-2-propylazithromycin is crucial in the face of increasing antibiotic resistance. The World Health Organization (WHO) has identified antibiotic resistance as one of the most pressing global health threats, emphasizing the need for innovative solutions. By offering enhanced efficacy and reduced resistance potential, 2-desethyl-2-propylazithromycin represents a significant step forward in combating this challenge.
In conclusion, 2-desethyl-2-propylazithromycin (CAS No. 763924-54-5) is an emerging antibiotic with promising therapeutic potential. Its improved pharmacological properties and broad-spectrum activity make it a valuable addition to the arsenal against bacterial infections. Ongoing research continues to explore its full range of applications and optimize its use in clinical settings.
763924-54-5 (2-Desethyl-2-propylazithromycin) 関連製品
- 433920-90-2(2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)
- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)
- 922702-37-2(4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)
- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)
- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)
- 156423-98-2(N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)
- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)



